

A Technical Guide to the Isotopic Abundance and Mass of Silver-107

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This technical guide provides a comprehensive overview of the isotopic abundance and atomic mass of **Silver-107** (¹⁰⁷Ag), intended for researchers, scientists, and professionals in drug development. The document details the fundamental properties of this stable silver isotope, the experimental methodologies for its characterization, and a summary of key quantitative data.

Introduction

Naturally occurring silver is composed of two stable isotopes: ¹⁰⁷Ag and ¹⁰⁹Ag. Among these, ¹⁰⁷Ag is slightly more abundant.[1][2][3] The precise determination of their isotopic abundances and masses is crucial for various scientific applications, including geological dating, environmental monitoring, and as standards in analytical chemistry.

Quantitative Data for Silver-107

The isotopic abundance and mass of **Silver-107** have been determined with high precision through various analytical techniques. The data, along with the properties of its sister isotope ¹⁰⁹Ag and the standard atomic weight of silver, are summarized in the table below for clear comparison.



Property	Silver-107 (¹⁰⁷ Ag)	Silver-109 (¹⁰⁹ Ag)	Elemental Silver (Ag)
Natural Abundance	51.839%[1][2][3]	48.161%[4]	100%
Atomic Mass (amu)	106.90509[4][5]	108.904756[5]	107.8682[1]
Nuclear Spin	1/2-[4]	1/2-[5]	Not Applicable
Magnetic Moment (μ/ μN)	-0.113570[5]	-0.1306905[5]	Not Applicable

Experimental Protocol: Determination of Isotopic Abundance and Mass

The most common and accurate method for determining the isotopic abundance and mass of silver isotopes is Multicollector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). [6][7] This technique allows for high-precision isotope ratio measurements.

3.1. Sample Preparation

- Digestion: Solid silver samples are first dissolved in a suitable acid, typically nitric acid (HNO₃), to create an aqueous solution.
- Purification: The silver in the sample solution is purified to remove any matrix elements that could cause isobaric interferences. This is often achieved using a two-stage tandem column setup with anion and cation exchange resins.[6][8]
- Stabilization: The purified silver digest is stabilized in a dilute acid solution, such as 1% HNO₃ and 3% HCl, prior to analysis.[6][8]
- Doping: An internal standard, such as Palladium (Pd), is added to both the sample and the standard solutions to correct for mass bias.[6][7]

3.2. Instrumental Analysis (MC-ICP-MS)

Introduction: The prepared sample solution is introduced into the ICP-MS instrument, where
it is nebulized and ionized into a plasma.



- Ion Separation: The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.
- Detection: The separated isotope ions are simultaneously detected by multiple collectors (Faraday cups), allowing for precise measurement of the isotope ratios (e.g., ¹⁰⁷Ag/¹⁰⁹Ag).
- Mass Bias Correction: Instrumental mass discrimination and drift are corrected using a
 combination of internal normalization with the added Palladium standard and a standardsample-standard bracketing approach.[6][7][8] The certified value of a standard reference
 material, such as NIST SRM 978a, is used for calibration.[7][9]

3.3. Data Calculation

The final isotopic abundances are calculated from the corrected isotope ratios. The atomic mass is then determined by taking a weighted average of the masses of the individual isotopes, weighted by their newly determined natural abundances.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the determination of the isotopic abundance and mass of **Silver-107** using MC-ICP-MS.



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